H-Asp-Arg-Met-Pro-Cys-Arg-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Ser-Ser-Cys-Lys-OH
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Overview
Description
The compound H-Asp-Arg-Met-Pro-Cys-Arg-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Ser-Ser-Cys-Lys-OH is a peptide consisting of 17 amino acids. This sequence is notable for its potential biological activities and structural properties, which make it a subject of interest in various fields of scientific research, including biochemistry, pharmacology, and molecular biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this peptide can be achieved through solid-phase peptide synthesis (SPPS) , a widely used method for assembling peptides. The process involves the following steps:
Attachment of the first amino acid: to a solid resin.
Sequential addition of protected amino acids: in the desired order. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions.
Coupling reactions: are facilitated by reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of additives like hydroxybenzotriazole (HOBt) or OxymaPure.
Deprotection: of the amino group after each coupling step using trifluoroacetic acid (TFA) or similar reagents.
Cleavage of the peptide: from the resin and removal of side-chain protecting groups using a cocktail of TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
For large-scale production, automated peptide synthesizers are employed to streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The cysteine residues in the peptide can undergo oxidation to form disulfide bonds, which are crucial for the peptide’s structural stability.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in mild conditions.
Reduction: DTT or β-mercaptoethanol in aqueous buffers.
Substitution: Use of protected amino acid analogs during SPPS.
Major Products Formed
Disulfide-linked peptides: Formed through oxidation of cysteine residues.
Reduced peptides: Resulting from the reduction of disulfide bonds.
Scientific Research Applications
Chemistry
Peptide synthesis: Used as a model peptide to optimize synthetic methods and study peptide bond formation.
Structural studies: Investigated using techniques like nuclear magnetic resonance (NMR) and X-ray crystallography to understand folding and stability.
Biology
Protein interactions: Studied for its ability to interact with other proteins and peptides, providing insights into protein-protein interaction networks.
Cell signaling: Explored for its role in modulating cellular pathways and signaling mechanisms.
Medicine
Drug development: Potential therapeutic applications due to its bioactivity, including antimicrobial, antiviral, and anticancer properties.
Diagnostics: Used in the development of diagnostic assays for detecting specific biomolecules.
Industry
Biotechnology: Employed in the production of recombinant proteins and peptides.
Pharmaceuticals: Utilized in the formulation of peptide-based drugs and delivery systems.
Mechanism of Action
The peptide exerts its effects through specific interactions with molecular targets such as receptors, enzymes, and other proteins. The mechanism involves:
Binding to receptors: The peptide can bind to cell surface receptors, triggering downstream signaling pathways.
Enzyme inhibition or activation: It may inhibit or activate enzymes, altering metabolic processes.
Protein-protein interactions: The peptide can modulate interactions between proteins, affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
H-Asp-Arg-Gly-Pro-Cys-Arg-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Ser-Ser-Cys-Lys-OH: Similar sequence with glycine instead of methionine.
H-Asp-Arg-Met-Pro-Cys-Arg-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Ser-Ser-Cys-Lys-NH₂: Amide form of the peptide.
Uniqueness
Specific sequence: The presence of methionine and the exact arrangement of amino acids confer unique structural and functional properties.
Disulfide bond formation: The ability to form disulfide bonds between cysteine residues adds to its stability and bioactivity.
This peptide’s unique sequence and structural features make it a valuable tool in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C96H141N27O24S3/c1-52(126)77(92(144)117-67(43-55-25-10-5-11-26-55)84(136)118-70(48-124)87(139)119-71(49-125)88(140)120-72(50-148)90(142)112-64(94(146)147)30-15-17-36-98)122-81(133)60(29-14-16-35-97)109-85(137)68(44-56-47-107-59-28-13-12-27-57(56)59)115-83(135)66(42-54-23-8-4-9-24-54)113-82(134)65(41-53-21-6-3-7-22-53)114-86(138)69(46-75(100)127)116-80(132)62(32-19-38-106-96(103)104)110-89(141)73(51-149)121-91(143)74-33-20-39-123(74)93(145)63(34-40-150-2)111-79(131)61(31-18-37-105-95(101)102)108-78(130)58(99)45-76(128)129/h3-13,21-28,47,52,58,60-74,77,107,124-126,148-149H,14-20,29-46,48-51,97-99H2,1-2H3,(H2,100,127)(H,108,130)(H,109,137)(H,110,141)(H,111,131)(H,112,142)(H,113,134)(H,114,138)(H,115,135)(H,116,132)(H,117,144)(H,118,136)(H,119,139)(H,120,140)(H,121,143)(H,122,133)(H,128,129)(H,146,147)(H4,101,102,105)(H4,103,104,106)/t52-,58+,60+,61+,62+,63+,64+,65+,66+,67+,68+,69+,70+,71+,72+,73+,74+,77+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMSRFQNSMZWEA-XOJLFHOJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CS)NC(=O)C6CCCN6C(=O)C(CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CS)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCSC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C96H141N27O24S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2153.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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